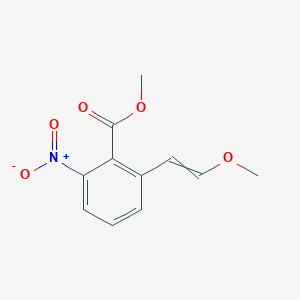
Dibenzyl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl phenyl phosphate is a chemical compound with the molecular formula C20H19O4P . It is used in various chemical reactions, particularly in the synthesis of benzyl phosphonates .
Synthesis Analysis
The synthesis of benzyl phosphonates, which includes dibenzyl phenyl phosphate, can be achieved using a catalytic system of KI/K2CO3 and PEG-400 as a benign solvent . This reaction proceeds smoothly at room temperature, achieving excellent selectivity and yield of the corresponding products .Molecular Structure Analysis
The molecular structure of dibenzyl phenyl phosphate consists of 20 carbon atoms, 19 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The exact mass of the molecule is 354.102081 Da .Chemical Reactions Analysis
Dibenzyl phenyl phosphate is involved in various chemical reactions. For instance, it is used in the synthesis of benzyl phosphonates, a reaction that involves the use of KI/K2CO3 as a catalytic system and PEG-400 as a solvent .Physical And Chemical Properties Analysis
Dibenzyl phenyl phosphate has a molecular weight of 359.4 g/mol . It is a clear colorless to yellow liquid . The compound is soluble in DMSO, Methanol, and reacts with water .Scientific Research Applications
Phosphorylation of Phenols
Dibenzyl phenyl phosphate is used for the phosphorylation of phenols . This involves a reaction in the presence of N-ethyldiisopropylamine and DMAP .
Preparation of Phenylalkylphosphonamidates
Dibenzyl phenyl phosphate is used in the preparation of phenylalkylphosphonamidates . These are then used as probes for a hydrophobic binding register .
Probes for Prostate-Specific Membrane Antigen
The phenylalkylphosphonamidates prepared using Dibenzyl phenyl phosphate are used as probes for a hydrophobic binding register in prostate-specific membrane antigen .
Synthesis of Benzyl Phosphonates
Dibenzyl phenyl phosphate can be used in the synthesis of benzyl phosphonates . This is done using a PEG/KI catalytic system .
Green and Sustainable Chemistry
The synthesis of benzyl phosphonates using Dibenzyl phenyl phosphate is considered a part of green and sustainable chemistry . This is because the process uses a mild and ecofriendly PEG/KI catalytic system .
Research Use Only
Dibenzyl phenyl phosphate is often used in research settings . It’s important to note that it’s intended for research use only .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Dibenzyl phenyl phosphate is primarily used for the phosphorylation of phenols . The compound’s primary targets are phenols, which are aromatic compounds with a hydroxyl group attached to a carbon atom in the aromatic ring . The role of phenols in this context is to serve as substrates for the phosphorylation process .
Mode of Action
The compound interacts with its targets (phenols) through a process known as phosphorylation . This involves the addition of a phosphate group to the phenol, resulting in the formation of dibenzyl phenyl phosphate . This reaction is facilitated by the presence of N-ethyldiisopropylamine and DMAP .
Biochemical Pathways
The phosphorylation of phenols by dibenzyl phenyl phosphate is part of the broader phenylpropanoid biosynthetic pathway . This pathway is responsible for the synthesis of a wide range of secondary metabolites in plants, including flavonoids and other phenolic compounds . The downstream effects of this pathway include the production of compounds that play key roles in plant defense, pigmentation, and structural integrity .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol, and it reacts with water
Result of Action
The phosphorylation of phenols by dibenzyl phenyl phosphate results in the formation of phenylalkylphosphonamidates . These compounds are used as probes for a hydrophobic binding register in prostate-specific membrane antigen . This suggests that the action of dibenzyl phenyl phosphate could have implications for the study and treatment of prostate cancer .
Action Environment
The action of dibenzyl phenyl phosphate is influenced by environmental factors such as temperature and the presence of water . The compound is moisture-sensitive and should be stored under dry inert gas . It is also incompatible with oxidizing agents . These factors can influence the compound’s stability, efficacy, and overall action.
properties
IUPAC Name |
dibenzyl phenyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDFVXRUESNVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl phenyl phosphate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)


![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

